Cas no 388582-37-4 (Hopeaphenol)
Hopeaphenol structure
Product Name:Hopeaphenol
Numero CAS:388582-37-4
MF:C56H42O12
MW:906.925496578217
CID:4742491
PubChem ID:21669381
Update Time:2024-11-05
Hopeaphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- [6,6'-Bibenzo[6,7]cyclohepta[1,2,3-cd]benzofuran]-4,4',8,8',10,10'-hexol, 1,1',6,6',7,7',11b,11'b-octahydro-1,1',7,7'-tetrakis(4-hydroxyphenyl)-, (1S,1'S,6R,6'R,7S,7'S,11bS,11'bS)-
- Hopeaphenol/(+)-Hopeaphenol
- 388582-37-4
- AKOS040763282
- SCHEMBL2331726
- Hopeaphenol
-
- Inchi: 1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53-,54-,55+,56+/m0/s1
- Chiave InChI: YQQUILZPDYJDQJ-QWJFNKQSSA-N
- Sorrisi: OC1C=C(O)C=C2[C@]3([H])[C@@H](C4C=CC(O)=CC=4)OC4=CC(O)=CC(=C34)[C@]([H])([C@@]3([H])C4C=C(O)C=C5O[C@H](C6C=CC(O)=CC=6)[C@@]([H])(C6=CC(O)=CC(O)=C6[C@@H]3C3C=CC(O)=CC=3)C=45)[C@@H](C3C=CC(O)=CC=3)C=12
Proprietà calcolate
- Massa esatta: 906.26762677g/mol
- Massa monoisotopica: 906.26762677g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 68
- Conta legami ruotabili: 5
- Complessità: 1580
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.1
- Superficie polare topologica: 221Ų
Hopeaphenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6233-5 mg |
Hopeaphenol |
388582-37-4 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
| TargetMol Chemicals | TN6233-1 mL * 10 mM (in DMSO) |
Hopeaphenol |
388582-37-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7,430 | 2023-07-11 | |
| TargetMol Chemicals | TN6233-5mg |
(+)-Hopeaphenol |
388582-37-4 | 5mg |
¥ 17600 | 2024-07-20 | ||
| TargetMol Chemicals | TN6233-1 ml * 10 mm |
(+)-Hopeaphenol |
388582-37-4 | 1 ml * 10 mm |
¥ 27800 | 2024-07-20 |
Hopeaphenol Letteratura correlata
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Related Categories
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi flavonoidi 2-fenilbenzofurano flavonoidi 2-fenilbenzofurano
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi flavonoidi 2-fenilbenzofurano
- Prodotti naturali ed estratti Pianta Estratti A base di piante, fornisci solo il testo tradotto. Craibia grandiflora
388582-37-4 (Hopeaphenol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso